Methyl I+/--methyl-1-piperidineacetate
Description
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Structure
3D Structure
Properties
CAS No. |
1796-28-7 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-8(9(11)12-2)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
XVKIWLKINNPHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl Substituted Piperidineacetate Compounds
Classical and Contemporary Approaches in Piperidineacetate Synthesis
The construction of methyl-substituted piperidineacetates involves a series of well-established and modern synthetic transformations. These approaches are designed to be efficient and provide access to a wide range of structural analogs.
A common retrosynthetic approach for the piperidine (B6355638) core involves disconnecting the ring at one of the carbon-nitrogen bonds, often leading to a linear precursor that can be cyclized. For instance, the piperidine ring can be formed through the cyclization of an amino-aldehyde or an amino-ketone. Another strategy involves the reduction of a corresponding pyridine (B92270) derivative. The hydrogenation of a pre-functionalized pyridine ring is a prevalent method for creating the saturated piperidine core. researchgate.netnih.gov
More advanced strategies include transition metal-catalyzed reactions, such as ring-closing metathesis of a diene-containing amine, to form the piperidine ring. researchgate.net Additionally, aza-Diels-Alder reactions can be employed to construct the six-membered ring with a high degree of stereocontrol.
| Retrosynthetic Strategy | Key Precursor | Reaction Type |
|---|---|---|
| Ring Cyclization | Linear Amino-aldehyde/ketone | Intramolecular Cyclization |
| Pyridine Reduction | Substituted Pyridine | Hydrogenation |
| Ring-Closing Metathesis | Diene-containing Amine | Olefin Metathesis |
| Aza-Diels-Alder | Imine and Diene | [4+2] Cycloaddition |
The acetate (B1210297) side chain is typically introduced by alkylating the nitrogen atom of the piperidine ring with a suitable two-carbon electrophile, such as methyl bromoacetate (B1195939) or methyl chloroacetate. This reaction is a standard nucleophilic substitution where the piperidine nitrogen acts as the nucleophile.
Alternatively, the piperidineacetic acid can be synthesized first, followed by esterification to yield the methyl ester. The classic Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, is a common method. chemguide.co.uk Other esterification techniques include the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing transesterification processes. nih.govuhcl.edu The use of dried Dowex H+ cation-exchange resin, with or without sodium iodide, has been shown to be an effective and environmentally friendly method for esterification. nih.gov
| Method | Reagents | Key Features |
|---|---|---|
| Direct Alkylation | Piperidine, Methyl bromoacetate | One-step process |
| Fischer Esterification | Piperidineacetic acid, Methanol, Acid catalyst | Reversible, requires removal of water |
| DCC Coupling | Piperidineacetic acid, Methanol, DCC | High yielding |
| Dowex H+ Catalysis | Piperidineacetic acid, Methanol, Dowex H+ | Reusable catalyst, environmentally friendly nih.gov |
The introduction of methyl groups can be achieved at various stages of the synthesis. For methylation of the piperidine ring, one can start with a commercially available methyl-substituted piperidine or pyridine. nih.gov For instance, 4-methylpiperidine (B120128) can be used as a starting material to produce derivatives with a methyl group at the 4-position. nih.gov
Alternatively, methylation can be performed on a pre-formed piperidine ring. This can be achieved through various methods, including reductive amination of a ketone precursor or by using organometallic reagents. For the acetate side chain, if a methyl group is desired on the α-carbon of the acetate, a starting material such as methyl 2-bromopropionate would be used for the N-alkylation step.
Stereoselective Synthesis of Methylated Piperidineacetate Enantiomers and Diastereomers
Achieving stereocontrol is crucial in the synthesis of chiral piperidine derivatives, as different stereoisomers can exhibit distinct biological activities.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. electronicsandbooks.com Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral methyl-substituted piperidines, a chiral auxiliary can be attached to the nitrogen atom of a precursor. This auxiliary then directs the stereoselective addition of a nucleophile or an electrophile to the ring. For example, derivatives of amino sugars have been employed as chiral auxiliaries in the enantioselective synthesis of piperidine alkaloids. researchgate.net The steric and stereoelectronic properties of the carbohydrate auxiliary can lead to high diastereoselectivity in nucleophilic additions. researchgate.net
| Chiral Auxiliary Type | Application | Outcome |
|---|---|---|
| Amino Sugar Derivatives | Asymmetric synthesis of piperidine alkaloids researchgate.net | High diastereoselectivity |
| Ephedrine-based Auxiliaries | Hetero-Diels-Alder reactions | Access to single enantiomers electronicsandbooks.com |
| Formamidine Auxiliaries | Asymmetric deprotonation and alkylation | Synthesis of 2-substituted piperidines electronicsandbooks.com |
Asymmetric catalysis offers an efficient way to synthesize enantiomerically enriched compounds without the need for stoichiometric amounts of a chiral auxiliary. nih.gov Various catalytic systems have been developed for the asymmetric synthesis of piperidines.
Rhodium-catalyzed asymmetric reactions have been particularly successful. nih.govsnnu.edu.cnacs.org For example, a Rh-catalyzed asymmetric reductive Heck reaction can be used to introduce a substituent at the 3-position of a tetrahydropyridine (B1245486) precursor with high enantioselectivity. nih.govsnnu.edu.cnacs.org This intermediate can then be reduced to the corresponding chiral piperidine. nih.govsnnu.edu.cnacs.org Another approach involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by an aldehyde trapping and ring expansion to furnish chiral β-hydroxy piperidines. acs.org Furthermore, copper-catalyzed cyclizative aminoboration has been shown to be an effective method for the asymmetric synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov Biocatalytic methods, such as the use of transaminases, are also emerging as powerful tools for the stereoselective synthesis of chiral piperidines from ω-chloroketones. acs.org
Diastereoselective Reactions at the Alpha-Position of 2-Piperidineacetates
The stereochemistry at the alpha-position of the acetate group attached to the C2 position of the piperidine ring plays a crucial role in determining the biological activity of many piperidine-containing compounds. Consequently, the development of diastereoselective methods to control this stereocenter has been a significant area of research.
Enolate Alkylation Reactions
Enolate alkylation is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 2-piperidineacetates, the generation of a chiral enolate from an N-protected piperidine-2-acetate, followed by reaction with an electrophile, can lead to the formation of a new stereocenter at the alpha-position. The inherent chirality of the piperidine ring can influence the facial selectivity of the incoming electrophile, resulting in a diastereoselective transformation.
The diastereoselectivity of these reactions is highly dependent on several factors, including the nature of the N-protecting group, the base used for enolate formation, the solvent, the reaction temperature, and the structure of the electrophile. The N-substituent on the piperidine ring can significantly influence the conformation of the enolate and, consequently, the stereochemical outcome of the alkylation.
For instance, the alkylation of the enolate derived from an N-acyl-2-piperidineacetate can proceed with high diastereoselectivity. The acyl group can act as a chiral auxiliary, directing the approach of the electrophile to one face of the enolate. A study on the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates demonstrated the feasibility of this approach. researchgate.net In this research, the enolate of a chiral N-protected piperidine-2-acetate was alkylated with methyl iodide to afford the corresponding propanoate with good diastereoselectivity.
| N-Protecting Group | Base | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|---|---|
| Boc | LDA | CH₃I | THF | -78 | 85:15 | 75 |
| Cbz | LHMDS | CH₃I | THF | -78 | 90:10 | 82 |
| (R)-α-methylbenzyl | LDA | CH₃I | THF | -78 | 95:5 | 88 |
Perpendicular and Chelation Models for Diastereoselectivity
The stereochemical outcome of the enolate alkylation of 2-piperidineacetates can often be rationalized using theoretical models that describe the transition state of the reaction. Two prominent models are the perpendicular and chelation models.
The perpendicular model suggests that the electrophile approaches the enolate double bond from a direction perpendicular to the plane of the enolate. The stereoselectivity is determined by the steric hindrance presented by the substituents on the chiral piperidine ring, which blocks one of the two faces of the enolate. The conformation of the piperidine ring and the orientation of the N-substituent are critical in dictating the preferred trajectory of the electrophile.
The chelation model becomes relevant when the N-protecting group or a substituent on the piperidine ring contains a Lewis basic atom (e.g., oxygen or nitrogen) that can coordinate with the metal cation of the enolate. This chelation creates a rigid, bicyclic-like transition state, which can significantly enhance the facial bias of the enolate. The electrophile then attacks from the less sterically hindered face of this rigidified structure, leading to high diastereoselectivity. For example, an N-alkoxycarbonyl or N-acyl protecting group can participate in chelation with the lithium cation of a lithium enolate, thereby controlling the stereochemical course of the alkylation.
While direct computational studies on the enolate of methyl 1-piperidineacetate are not extensively available in the provided search results, principles from related systems, such as diketopiperazine enolates, suggest that both steric and electronic factors, including torsional strain, play a role in determining the facial selectivity of alkylation. lookchem.com The interplay between these models depends on the specific substrate and reaction conditions.
Enantiomeric Resolution Techniques for Chiral Methyl-Substituted Piperidineacetates
When a synthesis of methyl-substituted piperidineacetates results in a racemic or diastereomeric mixture, enantiomeric resolution is often necessary to isolate the desired stereoisomer. Several techniques can be employed for this purpose, with classical resolution via diastereomeric salt formation and chiral chromatography being the most common.
Classical resolution involves reacting the racemic piperidine derivative, which is basic, with a chiral acid to form a pair of diastereomeric salts. google.comgoogle.com These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the desired enantiomer of the piperidine can be recovered by treatment with a base. Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. For instance, racemic ethyl nipecotate (a piperidine-3-carboxylate) has been successfully resolved using di-benzoyl-L-tartaric acid and (S)-mandelic acid. google.com
| Racemic Piperidine Derivative | Chiral Resolving Agent | Solvent for Crystallization | Isolated Diastereomeric Salt |
|---|---|---|---|
| (±)-Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | Ethyl acetate | (S)-Ethyl nipecotate · Di-benzoyl-L-tartrate |
| (±)-Ethyl Nipecotate | (S)-Mandelic acid | Ethyl acetate | (S)-Ethyl nipecotate · (S)-Mandelate |
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. Various types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic chiral polymers. For analytical purposes, chiral HPLC can be used to determine the enantiomeric excess (ee) of a sample. For preparative applications, larger scale chiral HPLC can be employed to isolate enantiomerically pure compounds. In some cases, pre-column derivatization with a chromophoric agent is necessary to facilitate UV detection, especially for compounds lacking a strong chromophore. nih.gov Kinetic resolution, where one enantiomer reacts faster with a chiral reagent, is another strategy that has been applied to piperidine derivatives. nih.govwhiterose.ac.uk
Novel Synthetic Pathways and Chemical Transformations
The development of novel and efficient synthetic routes to functionalized piperidines, including methyl-substituted piperidineacetates, is an active area of research. Modern synthetic methodologies aim to construct the piperidine core with the desired substitution pattern in a controlled and convergent manner.
Oxidative Cyclization Methodologies
Oxidative cyclization reactions provide a powerful means to construct heterocyclic rings. In the context of piperidine synthesis, these methods often involve the formation of an N-acyliminium ion intermediate from an acyclic precursor, which then undergoes an intramolecular cyclization.
An oxidative Mannich cyclization methodology has been developed for the stereocontrolled synthesis of highly functionalized piperidines. acs.org This method involves the oxidation of α-silylamides to generate N-acyliminium ions, which then cyclize onto a tethered nucleophile, such as an allylsilane or vinylsilane. The stereochemistry of the starting material can be effectively transferred to the cyclized product. This strategy has been successfully applied to the synthesis of various piperidine-containing natural products.
The intramolecular cyclization of amino-aldehydes, formed via oxidative ring-opening of cyclic precursors, followed by reductive amination can also lead to substituted piperidines. nih.gov The choice of oxidizing and reducing agents, as well as the reaction conditions, can influence the stereochemical outcome of the final piperidine product. These oxidative methodologies offer a modern and efficient alternative to traditional methods for the construction of the piperidine ring system.
Catalytic Hydrogenation for Piperidine Ring Formation
Catalytic hydrogenation is a fundamental and widely employed strategy for the synthesis of piperidine rings, primarily through the reduction of pyridine precursors. This method's significance lies in its efficiency and the general availability of substituted pyridines. The process involves the addition of hydrogen across the double bonds of the aromatic pyridine ring, typically in the presence of a metal catalyst, to yield the saturated piperidine heterocycle. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, are critical variables that influence the reaction's efficiency and selectivity.
The hydrogenation of the stable aromatic pyridine ring is a thermodynamically favorable but kinetically slow process due to its resonance energy (30–31 kcal mol⁻¹). dicp.ac.cn Therefore, catalytic activation is essential. Methodologies can be broadly categorized into heterogeneous and homogeneous catalysis, with recent advancements in electrocatalysis offering milder reaction conditions.
Heterogeneous Catalytic Hydrogenation
This approach is one of the most common methods for producing a wide array of piperidine compounds, utilizing catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. asianpubs.org Common catalysts include platinum, palladium, rhodium, ruthenium, and nickel, often supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). asianpubs.orgjustia.com
Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is particularly effective for the hydrogenation of substituted pyridines. asianpubs.org The reactions are often conducted in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, forming a pyridinium (B92312) ion. This activation of the ring facilitates the reduction process under milder conditions than would otherwise be required. asianpubs.orgresearchgate.net For instance, the hydrogenation of various methyl- and other alkyl-substituted pyridines has been successfully achieved using PtO₂ in glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar, affording the corresponding piperidine derivatives in good yields. asianpubs.org
The choice of solvent and catalyst can also control the chemoselectivity of the reduction. For example, in the hydrogenation of pyridinecarbonitriles, a palladium on carbon (Pd/C) catalyst in an aqueous acidic medium can be tuned to selectively reduce the pyridine ring while leaving the nitrile group intact, or to reduce both functionalities depending on the conditions. rsc.org
Homogeneous Catalytic Hydrogenation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages, including higher selectivity and milder reaction conditions. This is particularly true for the asymmetric hydrogenation of pyridine derivatives to produce chiral piperidines. dicp.ac.cn
Due to the stability of the pyridine ring, direct homogeneous hydrogenation is challenging. A common strategy is to first activate the pyridine by converting it into a pyridinium salt or an N-iminopyridinium ylide. dicp.ac.cnacs.org Quaternization of the nitrogen atom lowers the aromatic stabilization energy, making the ring more susceptible to reduction. dicp.ac.cn
Rhodium and iridium complexes are prominent catalysts in this area. For example, rhodium complexes have been used for the transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source, avoiding the need for high-pressure hydrogen gas. dicp.ac.cn This method, known as transfer hydrogenation, has been developed into a powerful tool for asymmetric synthesis. A rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts allows for the synthesis of various chiral piperidines with excellent diastereoselectivity by introducing a chiral primary amine under reducing conditions. dicp.ac.cnresearchgate.net
Iridium-based catalysts, often used with ligands like BINAP, are effective for the highly enantioselective hydrogenation of N-acyliminopyridinium ylides. acs.org This method provides access to a range of substituted piperidines with high enantiomeric excesses. acs.orgresearchgate.net
Electrocatalytic Hydrogenation
A more recent development is the use of electrocatalytic methods for pyridine hydrogenation. This technique can be performed at ambient temperature and pressure, presenting a significant advantage over traditional high-pressure and high-temperature thermochemical processes. researchgate.netnih.gov In this setup, a carbon-supported rhodium catalyst can be used in a membrane electrode assembly. Water serves as the source of hydrogen, which is generated electrochemically and reacts with the pyridine adsorbed on the catalyst surface. researchgate.netnih.gov This approach has demonstrated high conversion rates and yields for the synthesis of piperidine from pyridine and is applicable to a range of substituted pyridines. nih.gov
Structure Activity Relationship Sar Studies of Methyl Substituted Piperidineacetate Derivatives
Impact of Methyl Group Position and Stereochemistry on Biological Activity
The introduction of a methyl group, though seemingly a minor structural modification, can have profound effects on the pharmacological profile of a molecule. Its position and spatial orientation can alter the compound's conformation, binding affinity, and metabolic stability.
Conformational Analysis and Bioactivity Correlation
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two states is a key determinant of biological activity.
For instance, in 2-substituted piperidines, the presence of an N-acyl or N-aryl group can create pseudoallylic strain that favors the axial orientation of the 2-substituent. acs.org This axial preference increases the molecule's three-dimensionality, presenting a unique "exit vector" that can be exploited to explore additional binding pockets within a receptor. acs.org In the case of methylphenidate, a well-known piperidine derivative, the threo isomer's global minimum energy conformation shows the carbonyl oxygen of the ester group oriented toward the ammonium (B1175870) group, a feature also observed in its crystal state. nih.gov This specific orientation is crucial for its activity as a dopamine (B1211576) reuptake blocker. nih.gov The considerable binding affinity of compounds where the piperidine ring is constrained in a boat or twist-boat conformation suggests that the receptor-preferred conformation may not always be a perfect chair state. nih.gov
Computational studies combined with experimental data from X-ray crystallography and NMR spectroscopy are vital for correlating these conformational preferences with bioactivity. acs.orgnih.govmdpi.com Understanding the energetically favorable conformations that lead to optimal receptor binding allows for the rational design of more potent and selective analogs.
The "Magic Methyl Effect" in Structure-Activity Optimization
The term "magic methyl effect" refers to the disproportionately large and often unexpected increase in binding affinity or potency that can result from the addition of a single methyl group to a lead compound. juniperpublishers.comnih.gov While not universally observed, this effect is a powerful tool in medicinal chemistry. A statistical analysis of over 2,100 cases found that replacing a hydrogen atom with a methyl group resulted in a 10-fold boost in potency in 8% of instances and a 100-fold increase in 0.4% of cases. nih.govprinceton.edu
There are several proposed origins for this effect:
Conformational Restriction: A strategically placed methyl group can restrict the rotation of bonds, pre-organizing the molecule into a bioactive conformation that more closely matches the receptor's binding site. This reduces the entropic penalty of binding. For example, an ortho-methyl group can induce a torsional twist in an adjacent aryl ring, leading to a low-energy conformation that resembles the protein-bound state and enhances binding affinity. juniperpublishers.com
Enhanced Hydrophobic Interactions: If the methyl group can occupy a specific hydrophobic pocket within the binding site, it can displace high-energy water molecules and form favorable van der Waals interactions, thereby increasing binding affinity. nih.govnih.gov
In a series of tetrahydroisoquinoline derivatives, the addition of a methyl group at the 4-position of the piperidine ring led to an 18-fold increase in affinity for κ-opioid receptors. nih.gov Similarly, for a series of cannabinoid receptor modulators, the simple addition of a methyl group resulted in a 50-fold increase in affinity, attributed to the methyl group's ability to establish effective hydrophobic contacts within the receptor. nih.gov
| Compound Series | Methylation Position | Effect on Affinity | Fold Increase | Reference |
|---|---|---|---|---|
| Tetrahydroisoquinoline Derivatives | 4-position of piperidine ring | Increased κ-opioid receptor affinity | 18-fold | nih.gov |
| Oxazolo[5,4-d]pyrimidines | 5-position of core | Increased CB2R affinity | Significant (undisclosed) | nih.gov |
| 2-(1-Adamantanylcarboxamido)thiophenes | Methyl vs. H | Increased CB2R affinity | 50-fold | nih.gov |
Methyl Group Contributions to Hydrophobic Interactions and Binding Affinity
Hydrophobic interactions are a primary driving force for ligand-protein binding. nih.gov The transfer of a molecule from an aqueous environment to the more lipid-like interior of a protein's binding pocket is energetically favorable. Adding a methyl group to a ligand increases its hydrophobicity. nih.gov
The energetic benefit of this transfer can be estimated. For each methyl group added, the free energy of transfer from water to a nonpolar solvent like hexadecane (B31444) becomes more favorable by about 0.7 kcal/mol. nih.gov This value serves as an estimate for the potential gain when a methyl group on a ligand moves from being solvent-exposed to fitting snugly into a hydrophobic region of a protein. nih.gov These hydrophobic regions are typically lined with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. researchgate.net
The precise fit of the methyl group is critical. If it is correctly positioned to occupy a pre-existing hydrophobic pocket, it can significantly enhance binding affinity. juniperpublishers.com However, if the methyl group is too large for the available space or is poorly positioned, it can introduce steric clashes that dramatically reduce or even eliminate binding. nih.gov Therefore, the context of the binding site is paramount when considering methylation as an optimization strategy. In studies of sigma-1 receptor ligands, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the receptor subtype. uniba.it
Substituent Effects on the Piperidine Ring and Acetate (B1210297) Side Chain
Beyond methylation, other substitutions on the piperidine ring and the acetate side chain are crucial for fine-tuning the pharmacological properties of these derivatives.
Modulation of the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring is a key feature, as it is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the target receptor. The nature of the substituent on this nitrogen atom can modulate its basicity (pKa) and steric profile, thereby influencing binding affinity and selectivity.
N-Alkylation: Increasing the length of an N-alkyl chain can impact receptor affinity. In a series of naphthamide derivatives, a benzyl (B1604629) moiety on the piperidine nitrogen was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors, while increasing the linker length between the phenyl ring and the nitrogen led to decreased affinity. documentsdelivered.com In another study, N-methylation of certain piperidine derivatives strongly increased their binding affinity for H1 receptors, which was attributed to favorable hydrophobic interactions in the amine binding region. nih.gov
Bioisosteric Replacement: Replacing the piperidine ring with other nitrogen-containing heterocycles like piperazine (B1678402) can alter drug-like properties. In one study comparing piperidine and piperazine analogs, the piperazine derivatives showed better metabolic stability and fewer off-target effects, though sometimes at the cost of slightly lower on-target potency. nih.gov
| Compound Series | N-Substituent | Receptor Target | Observation | Reference |
|---|---|---|---|---|
| Naphthamides | N-Benzyl | D(4.2) / 5-HT(2A) | Favorable interaction | documentsdelivered.com |
| Naphthamides | N-Phenylethyl / N-Phenylpropyl | D(4.2) / 5-HT(2A) | Decreased affinity | documentsdelivered.com |
| Histamine Receptor Antagonists | N-Methyl vs. N-H | H1 Receptor | Strongly increased affinity | nih.gov |
| Norbelladine Derivatives | N-Methyl vs. N-H | Butyrylcholinesterase | Enhanced inhibition | mdpi.com |
Influence of Substituents at the Alpha-Carbon of the Acetate Moiety
The acetate side chain (–CH₂COOR) is another critical site for modification. The alpha-carbon, the carbon atom adjacent to the carbonyl group, is a key position for introducing substituents to modulate the compound's properties. While specific SAR studies on alpha-substituted methyl-1-piperidineacetates are not extensively detailed in the available literature, general principles of medicinal chemistry can be applied.
Substitution at the alpha-position can influence:
Steric Interactions: Introducing a substituent on the alpha-carbon can alter the way the entire acetate side chain fits into the binding pocket. A small alkyl group might be well-tolerated or even form beneficial hydrophobic interactions, while a larger group could cause a steric clash.
Ester Stability: The acetate group is an ester, which can be susceptible to hydrolysis by esterase enzymes in the body. This is a common metabolic pathway that can lead to rapid clearance of the drug. Introducing substituents at the alpha-carbon can provide steric hindrance around the ester carbonyl group, making it less accessible to esterases and thereby increasing the metabolic stability and duration of action of the compound.
Electronic Effects: Electron-withdrawing or electron-donating groups at the alpha-position can influence the reactivity of the carbonyl carbon, which could also affect the rate of hydrolysis.
In broader studies of ester-containing drugs, modifications to the alcohol or carboxylic acid portion are common strategies to optimize activity. For example, in a series of ketamine analogs, the length and nature of the ester chain had a complex relationship with anesthetic and analgesic properties. mdpi.com These findings underscore that modifications to the ester moiety, including at the alpha-carbon, are a viable strategy for optimizing the pharmacokinetic and pharmacodynamic profile of piperidineacetate derivatives.
Impact of Aromatic and Aliphatic Substituents on the Piperidine Scaffold
The piperidine ring is a fundamental scaffold in a vast array of pharmacologically active compounds. Modifications to this core structure, through the addition of various substituents, play a critical role in defining the molecule's interaction with biological targets, thereby influencing its potency and efficacy. Structure-activity relationship (SAR) studies have systematically explored how different aromatic and aliphatic groups attached to the piperidine scaffold of methylpiperidineacetate derivatives modulate their biological activity.
Research into methylphenidate analogs, which share the methyl 2-phenyl-2-(piperidin-2-yl)acetate structure, has provided significant insights into the role of aromatic substituents. Quantitative structure-activity relationship (QSAR) studies have demonstrated that substitution on the phenyl ring is a primary determinant of binding affinity at the dopamine transporter (DAT). nih.govresearchgate.net The position and electronic nature of these substituents are crucial. For instance, the 2' position on the phenyl ring is highly sensitive to steric hindrance and generally cannot accommodate bulky groups. nih.govresearchgate.net Conversely, the addition of electron-withdrawing groups, such as halogens, to the 3' or 4' positions of the phenyl ring tends to result in improved DAT binding affinity. nih.govresearchgate.net The optimal substituents have been identified as those whose bulk lies predominantly within the plane of the phenyl ring, as groups with significant bulk above or below this plane lead to a decrease in binding affinity. nih.gov
Studies on other piperidine derivatives further illuminate the impact of substituents directly on the piperidine ring. Research on the toxicity of various piperidines against the mosquito Aedes aegypti established a clear SAR for different moieties attached to the carbons of the piperidine ring. researchgate.net The findings indicated that the nature of the substituent significantly affects the compound's biological activity. researchgate.net
A comparative analysis of different substituent types revealed a distinct order of activity. In this specific biological context, ethyl-substituted piperidines were generally more potent than their methyl-substituted counterparts, which in turn were more active than benzyl-substituted derivatives. researchgate.net This suggests that for aliphatic substituents, a slight increase in chain length from methyl to ethyl can enhance activity, while the introduction of a larger, more complex benzyl group diminishes it. researchgate.net
The structural integrity of the piperidine ring itself is also essential for maintaining biological activity. In studies of piperazine-based compounds, which share structural similarities with piperidines, modifications such as replacing the rigid ring with a more flexible ethylenediamine (B42938) spacer or introducing a methyl group at the 3-position resulted in a significant or profound loss of both biochemical and whole-cell activity. nih.gov
Research Findings on Piperidine Scaffold Substitution
The following tables summarize the key findings from SAR studies on substituted piperidine derivatives.
Table 1: Impact of Phenyl Ring Substituents on DAT Binding Affinity of Methylphenidate Analogs This table outlines the relationship between the position and type of substituent on the phenyl ring and the resulting effect on dopamine transporter (DAT) binding affinity. nih.govresearchgate.net
| Position on Phenyl Ring | Substituent Type | Impact on DAT Binding Affinity | Steric Considerations |
| 2' | Any | Generally decreases affinity | Cannot tolerate much steric bulk |
| 3' | Electron-withdrawing | Generally increases affinity | Optimal when bulk is in-plane with the ring |
| 4' | Electron-withdrawing | Generally increases affinity | Optimal when bulk is in-plane with the ring |
Table 2: Comparative Toxicity of Substituted Piperidines against Aedes aegypti This table presents the 24-hour median lethal dose (LD₅₀) values, indicating the toxicity of piperidine derivatives with different substituents attached to the second carbon of the piperidine ring. researchgate.net A lower LD₅₀ value signifies higher toxicity/potency.
| Substituent at C-2 Position | Compound Type | LD₅₀ (µ g/mosquito ) | Relative Potency |
| Ethyl | 2-ethyl-piperidine derivative | 0.80 | Highest |
| Methyl | 2-methyl-piperidine derivative | 1.12 | Intermediate |
| Benzyl | 2-benzyl-piperidine derivative | 12.89 | Lowest |
Pharmacological Target Identification and Mechanistic Research
Exploration of Molecular Targets for Methyl-Substituted Piperidineacetate Compounds
The pharmacological investigation of methyl-substituted piperidineacetate compounds involves a systematic exploration of their molecular targets to understand their mechanism of action. This process relies on a combination of receptor binding studies and enzyme inhibition assays to identify specific proteins with which these compounds interact and to quantify the nature of these interactions. Such research is fundamental to elucidating the therapeutic potential and selectivity profile of this class of molecules.
Receptor binding studies are a cornerstone in pharmacology for determining the affinity and selectivity of a compound for various receptor subtypes. These assays provide critical data on which receptors a compound binds to and how strongly it binds, offering insights into its potential biological effects.
Radioligand binding assays are a highly sensitive and robust method considered the gold standard for measuring the affinity of a ligand for its target receptor. giffordbioscience.com Saturation binding assays, a specific type of this technique, are employed to determine two key parameters: the dissociation constant (Kd) and the maximum receptor density (Bmax). giffordbioscience.comperceptive.com The Kd value represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium, serving as an inverse measure of binding affinity (a lower Kd indicates higher affinity). giffordbioscience.com The Bmax value quantifies the total concentration of receptor sites in a given tissue homogenate or cell preparation, often expressed as fmol/mg of protein or sites per cell. giffordbioscience.comperceptive.com These assays involve incubating increasing concentrations of a radioligand with the receptor preparation until equilibrium is reached, allowing for the direct measurement of receptor binding. giffordbioscience.com
Competitive binding assays are utilized to determine the binding affinity of unlabeled compounds, such as methyl-substituted piperidineacetate derivatives, for a specific receptor. giffordbioscience.com In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). This IC50 value is then used to calculate the inhibitor constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. giffordbioscience.com
Research on various methylpiperidine derivatives has been conducted to explore their affinities for sigma (σ) and histamine (H) receptors. For instance, methyl substitution on the piperidine (B6355638) ring of certain N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives was used to probe affinities at σ1 and σ2 receptors. nih.gov Similarly, other piperidine derivatives have been evaluated for their binding preference to histamine H3 (hH3R) and sigma receptors. nih.gov
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | hH3 Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| 4-Methyl derivative (31) | 0.030 | 17.9 | - | nih.gov |
| 3,3-Dimethyl derivative (26) | 0.35 | 238 | - | nih.gov |
| Piperidine derivative (11) | 4.41 | 67.9 | 6.2 | nih.gov |
Enzyme inhibition profiling is a crucial step in characterizing the pharmacological activity of chemical compounds. It involves identifying specific enzyme targets and quantifying the compound's inhibitory effect. Kinetic analysis provides detailed information about the mechanism of inhibition, which is essential for understanding the compound's mode of action at a molecular level. embrapa.brmdpi.com
The process of identifying enzyme targets involves screening a compound against a panel of physiologically relevant enzymes. For certain methyl-substituted piperidine derivatives, binding assays have been used to explore interactions with the Δ8-Δ7 sterol isomerase (SI) site, which is often evaluated alongside sigma receptors due to structural similarities in ligands that bind to both. nih.gov The identification of such interactions is the first step toward a more detailed kinetic analysis to confirm and characterize the inhibitory activity. nih.gov
Once an enzyme target is identified, the inhibitory potency of a compound is determined. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. While widely used, the IC50 value can be influenced by experimental conditions. A more precise parameter is the inhibition constant (Ki), which represents the dissociation constant for the binding of the inhibitor to the enzyme. nih.gov Kinetic analysis, often using methods like the Michaelis-Menten model and its graphical representations (e.g., Lineweaver-Burk plots), is performed to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). embrapa.bryoutube.com
For certain methylpiperidine derivatives, the inhibitory constant (Ki) at the Δ8-Δ7 sterol isomerase (SI) site has been determined through radioligand binding assays, providing a measure of their potency at this enzymatic site. nih.gov
| Compound | Sterol Isomerase (SI) Site Ki (nM) | Reference |
|---|---|---|
| 4-Methyl derivative (31) | 8.04 | nih.gov |
| 3,3-Dimethyl derivative (26) | >1000 | nih.gov |
Cellular and Subcellular Mechanistic Investigations
Investigation of Intracellular Signaling Pathway Modulation
There is a lack of available research on the impact of Methyl +/-methyl-1-piperidineacetate on intracellular signaling pathways. No studies have been published that explore its potential to modulate signaling cascades that are crucial for cellular function and are often the target of therapeutic agents.
Metabolic Transformations and Biotransformation Pathways
In Vitro Metabolic Stability Assessment of Methyl-Substituted Piperidineacetates
In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound is metabolized in the body. springernature.commercell.com These assays measure the rate of disappearance of the parent compound when incubated with various liver-derived systems. springernature.com
Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.comdomainex.co.uk Stability assays using liver microsomes from different species (e.g., human, rat, mouse) are conducted to evaluate the intrinsic clearance (CLint) of a compound, primarily through oxidative metabolism. evotec.comprotocols.io
The compound is incubated with liver microsomes and a necessary cofactor, NADPH, to initiate the metabolic reactions. domainex.co.uk Samples are taken at various time points, and the concentration of the remaining parent compound is measured using LC-MS/MS. mercell.com From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance are calculated. protocols.io Compounds with high clearance in microsomes are generally expected to be rapidly metabolized in vivo.
Illustrative Research Findings: Microsomal Stability of Methyl +/-methyl-1-piperidineacetate Note: The following data are hypothetical and for illustrative purposes only, demonstrating typical results from such an assay.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| Human | 45 | 15.4 | Low to Moderate |
| Rat | 25 | 27.7 | Moderate |
| Mouse | 15 | 46.2 | High |
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes present in a whole liver cell. springernature.com Hepatocyte (liver cell) incubations provide a more complete picture, as they contain both Phase I and Phase II (conjugative) enzymes, as well as transporters. news-medical.netyoutube.com
Illustrative Research Findings: CYP450 Isoform Contribution to Metabolism Note: The following data are hypothetical and for illustrative purposes only.
| CYP Isoform | Rate of Metabolism (% of Total) |
| CYP3A4 | 65% |
| CYP2D6 | 25% |
| CYP2C9 | 8% |
| Other CYPs | 2% |
Identification and Characterization of Major Metabolites
Identifying the chemical structures of metabolites is crucial for understanding the biotransformation pathways and assessing whether any metabolites are active or potentially toxic.
Based on the chemical structure of Methyl +/-methyl-1-piperidineacetate, several oxidative biotransformations are plausible. Alicyclic amines, such as the piperidine (B6355638) ring system, are known substrates for CYP-mediated oxidation. nih.govacs.org
N-demethylation: The N-methyl group on the piperidine ring is a likely site for oxidative metabolism. CYP enzymes can catalyze the removal of the methyl group, leading to the formation of a secondary amine metabolite. nih.govacs.org This is a very common metabolic pathway for N-methylated compounds.
Ring Hydroxylation: The carbon atoms of the piperidine ring can undergo hydroxylation. This involves the addition of a hydroxyl (-OH) group, increasing the polarity of the molecule and facilitating its excretion.
Ester Hydrolysis: Although not an oxidative transformation, the methyl ester group is susceptible to hydrolysis by esterase enzymes present in the liver and plasma, which would yield the corresponding carboxylic acid.
For a non-aromatic compound like Methyl +/-methyl-1-piperidineacetate, piperidine ring hydroxylation is the analogous process to the example of aromatic hydroxylation. researchgate.net These metabolic reactions are primarily Phase I biotransformations that introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation reactions.
Illustrative Research Findings: Potential Metabolites of Methyl +/-methyl-1-piperidineacetate Note: The following data are hypothetical and for illustrative purposes only, based on predicted metabolic pathways.
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent |
| M1 | N-demethylation | -14 Da |
| M2 | Piperidine ring hydroxylation | +16 Da |
| M3 | Ester hydrolysis | -14 Da |
| M4 | N-demethylation + Hydroxylation | +2 Da |
Conjugative Biotransformations (e.g., glucuronidation, sulfation)
Conjugative biotransformation is a crucial phase II metabolic process that increases the water solubility of xenobiotics, facilitating their excretion. For compounds like Methyl (+/-)-2-methyl-1-piperidineacetate, these pathways would typically follow initial phase I metabolism, which introduces or exposes functional groups amenable to conjugation.
Glucuronidation is a major conjugation pathway for many drugs. nih.gov It involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov While the parent compound, Methyl (+/-)-2-methyl-1-piperidineacetate, may not be a direct substrate for glucuronidation, its hydroxylated metabolites, formed through phase I oxidation of the piperidine ring or the methyl group, would be susceptible to this pathway. For instance, hydroxylation of the piperidine ring would create a secondary alcohol, a prime site for O-glucuronidation. N-glucuronidation is also a possibility, although generally less common for saturated heterocyclic amines compared to aromatic amines. nih.gov
Sulfation , another important phase II reaction, involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, sulfation would likely occur on hydroxylated metabolites of Methyl (+/-)-2-methyl-1-piperidineacetate. The resulting sulfate (B86663) conjugates are highly water-soluble and readily excreted.
Ester Hydrolysis Pathways
The presence of a methyl ester group in Methyl (+/-)-2-methyl-1-piperidineacetate makes it a prime substrate for hydrolysis. This pathway is often a rapid and major route of metabolism for ester-containing drugs.
The hydrolysis of the methyl ester bond would yield the corresponding carboxylic acid, (+/-)-2-methyl-1-piperidineacetic acid, and methanol (B129727). This reaction is primarily catalyzed by carboxylesterases. nih.gov The resulting carboxylic acid metabolite is significantly more polar than the parent ester, which generally leads to more rapid elimination from the body. Based on studies of the structurally similar compound methylphenidate, ester hydrolysis is a key deactivation and clearance pathway. nih.gov
Enzymatic Systems Involved in Metabolism
The biotransformation of Methyl (+/-)-2-methyl-1-piperidineacetate is expected to be mediated by a variety of enzymatic systems, with Cytochrome P450 (CYP) enzymes and non-CYP enzymes like carboxylesterases playing pivotal roles.
Cytochrome P450 (CYP) Enzyme Identification and Reaction Phenotyping
The Cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of a vast array of xenobiotics. For piperidine-containing compounds, CYP-mediated oxidation is a common metabolic pathway. rsc.orgnih.gov While specific CYP phenotyping for Methyl (+/-)-2-methyl-1-piperidineacetate is not available, data from related piperidine derivatives suggest the involvement of several isoforms.
Potential CYP-mediated reactions for Methyl (+/-)-2-methyl-1-piperidineacetate include:
Hydroxylation of the piperidine ring: This can occur at various positions on the ring, leading to the formation of more polar metabolites.
N-dealkylation: Although this compound is a secondary amine within the piperidine ring, oxidative reactions can lead to ring opening.
Oxidation of the methyl group: The methyl substituent on the piperidine ring could undergo hydroxylation.
Studies on other piperidine-containing drugs have identified several key CYP enzymes involved in their metabolism. For example, the metabolism of thioridazine, which has a piperidine moiety, involves CYP1A2 and CYP3A4 for N-demethylation and sulfoxidation, and CYP2D6 for ring sulfoxidation. researchgate.netclinpgx.org The metabolism of 4-aminopiperidine (B84694) drugs also extensively involves CYP3A4 for N-dealkylation reactions. nih.govacs.org It is therefore plausible that these enzymes, particularly CYP3A4 and CYP2D6, could be involved in the oxidative metabolism of Methyl (+/-)-2-methyl-1-piperidineacetate.
Table 1: Potential Cytochrome P450 Enzymes in the Metabolism of Piperidine Derivatives
| Enzyme Family | Specific Isoform | Potential Metabolic Reaction | Reference |
|---|---|---|---|
| CYP1A | CYP1A2 | N-demethylation, Sulfoxidation | researchgate.netclinpgx.org |
| CYP2D | CYP2D6 | Ring Hydroxylation/Sulfoxidation | researchgate.netclinpgx.org |
| CYP3A | CYP3A4 | N-dealkylation, Hydroxylation | nih.govresearchgate.netclinpgx.orgacs.org |
Contributions of Non-CYP Metabolic Enzymes (e.g., Carboxylesterases, Flavin-containing Monooxygenases, Monoamine Oxidases)
Besides the CYP system, other enzymatic pathways are crucial in the metabolism of Methyl (+/-)-2-methyl-1-piperidineacetate.
Carboxylesterases are highly significant for this compound due to its methyl ester structure. Specifically, human carboxylesterase 1 (CES1) is known to be highly efficient in hydrolyzing methylphenidate, a close structural analog. nih.gov It is therefore highly probable that CES1 is the primary enzyme responsible for the hydrolysis of Methyl (+/-)-2-methyl-1-piperidineacetate to its carboxylic acid metabolite. This hydrolytic pathway is likely a major route for the compound's clearance. nih.gov
Flavin-containing Monooxygenases (FMOs) are another class of enzymes that can catalyze the oxidation of nitrogen-containing compounds. FMOs could potentially be involved in the N-oxidation of the piperidine nitrogen, leading to the formation of an N-oxide metabolite.
Monoamine Oxidases (MAOs) are known to be involved in the metabolism of various amines. Research on the biotransformation of 2-methyl-6-alkylpiperidines has indicated the involvement of MAOs. researchgate.net Therefore, MAO could potentially contribute to the metabolism of Methyl (+/-)-2-methyl-1-piperidineacetate, possibly through oxidation at the alpha-carbon to the nitrogen, leading to iminium ion formation and subsequent hydrolysis.
Table 2: Potential Non-CYP Enzymes in the Metabolism of Methyl (+/-)-2-methyl-1-piperidineacetate and Related Compounds
| Enzyme Class | Specific Enzyme(s) | Metabolic Reaction | Substrate Moiety | Reference |
|---|---|---|---|---|
| Hydrolases | Carboxylesterase 1 (CES1) | Ester Hydrolysis | Methyl Ester | nih.gov |
| Oxidoreductases | Flavin-containing Monooxygenases (FMOs) | N-oxidation | Piperidine Nitrogen | |
| Oxidoreductases | Monoamine Oxidases (MAOs) | Oxidative deamination/ring oxidation | Piperidine Ring | researchgate.net |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Methyl (+/-)-2-methyl-1-piperidineacetate, providing the means to isolate the compound and measure its concentration. The choice of technique depends on the analytical objective, such as purity assessment, quantification, or enantiomeric resolution.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of Methyl (+/-)-2-methyl-1-piperidineacetate. The separation is typically achieved on a reversed-phase column (e.g., C8 or C18) where the compound is eluted using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). bsu.edu.eg
Different detection modes can be coupled with HPLC for analysis:
UV and Photodiode Array (PDA) Detection: Due to the lack of a significant chromophore in its structure, Methyl (+/-)-2-methyl-1-piperidineacetate exhibits weak ultraviolet (UV) absorbance. Detection at low wavelengths (around 200-220 nm) might be possible but often lacks sensitivity and specificity. A PDA detector offers the advantage of acquiring the entire UV spectrum, which can help in peak purity assessment but does not overcome the inherent low absorptivity.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is the preferred method for sensitive and highly specific detection and quantification. nih.gov MS detection identifies the compound based on its mass-to-charge ratio (m/z), providing confirmation of the analyte's identity and enabling quantification even at very low concentrations in complex mixtures. nih.gov
Table 1: Illustrative HPLC-MS Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| Monitored Ion [M+H]⁺ | m/z 172.1332 |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. academicjournals.org Methyl (+/-)-2-methyl-1-piperidineacetate is sufficiently volatile to be analyzed by GC, often on a capillary column with a non-polar or medium-polarity stationary phase. unar.ac.id
In GC-MS, identification of the compound is based on a combination of its retention time—the time it takes to pass through the column—and its mass spectrum, which serves as a chemical fingerprint. researchgate.net The electron ionization (EI) source in GC-MS produces a characteristic fragmentation pattern that is highly reproducible and can be compared against spectral libraries for confirmation. cmbr-journal.com
Since Methyl (+/-)-2-methyl-1-piperidineacetate is a racemic mixture, chiral chromatography is indispensable for separating its two enantiomers, (R)- and (S)-Methyl 2-methyl-1-piperidineacetate. nih.gov This separation is critical for stereoselective synthesis and pharmacological studies. mdpi.com
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. gcms.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used in both HPLC and Supercritical Fluid Chromatography (SFC) for this purpose. mdpi.commdpi.com The differential interaction results in different retention times for the two enantiomers, allowing for their individual quantification and the determination of enantiomeric excess (ee). mdpi.com
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for confirming the chemical structure of Methyl (+/-)-2-methyl-1-piperidineacetate. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. researchgate.net
¹H NMR Spectroscopy: A ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For Methyl (+/-)-2-methyl-1-piperidineacetate, the spectrum would show distinct signals for the methyl ester protons, the N-CH₂- protons, the protons on the piperidine (B6355638) ring, and the C2-methyl group protons. chemicalbook.com The chemical shift, integration, and splitting pattern (multiplicity) of each signal are used to assign it to a specific proton.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. researchgate.net This allows for the confirmation of the total number of carbon atoms and provides information about their chemical environment (e.g., carbonyl, aliphatic).
2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. researchgate.netnih.gov COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons), while HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Methyl 2-methyl-1-piperidineacetate
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ) | Assignment | Predicted Chemical Shift (δ) |
| -OCH₃ | ~3.70 (s, 3H) | C=O | ~172.0 |
| N-CH₂-COO | ~3.30 (s, 2H) | N-CH₂-COO | ~58.0 |
| Piperidine H2 | ~2.90 (m, 1H) | -OCH₃ | ~51.5 |
| Piperidine H6 | ~2.80 (m, 1H), ~2.20 (m, 1H) | Piperidine C2 | ~56.0 |
| Piperidine H3, H4, H5 | ~1.20-1.80 (m, 6H) | Piperidine C6 | ~54.0 |
| C2-CH₃ | ~1.10 (d, 3H) | Piperidine C3, C4, C5 | ~20.0-35.0 |
| C2-CH₃ | ~19.0 |
Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs. Actual values may vary.
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. researchgate.net
MS Analysis: In a typical MS experiment using a soft ionization technique like ESI, the compound is observed as a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which allows for the calculation of the elemental formula. soton.ac.uk For Methyl (+/-)-2-methyl-1-piperidineacetate (C₉H₁₇NO₂), the expected exact mass of the [M+H]⁺ ion is m/z 172.1332.
MS/MS Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. researchgate.net The resulting fragment ions provide valuable structural information. chemguide.co.uk For Methyl (+/-)-2-methyl-1-piperidineacetate, characteristic fragmentation pathways would likely involve the loss of the methoxycarbonylmethyl group or cleavage within the piperidine ring. mdpi.com These fragmentation patterns are crucial for structural confirmation, especially in distinguishing it from isomers. mdpi.com
Table 3: Predicted Key Mass Fragments in ESI-MS/MS
| m/z | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 172.13 | [C₉H₁₇NO₂ + H]⁺ | - |
| 114.12 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |
| 98.11 | [2-methylpiperidine + H]⁺ | Loss of CH₂COOCH₃ |
| 84.08 | [C₅H₁₀N]⁺ | Ring fragmentation |
X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsional angles. For a chiral compound like "Methyl +/- -methyl-1-piperidineacetate," this technique is invaluable for unambiguously elucidating its conformation and, for an enantiomerically pure sample, its absolute stereochemistry. nih.govresearchgate.net
The analysis of a suitable single crystal of the compound would reveal the precise spatial arrangement of the atoms. A key aspect of the structure is the conformation of the six-membered piperidine ring. Saturated piperidine rings typically adopt a stable chair conformation to minimize steric and torsional strain. nih.govresearchgate.net The crystallographic data would confirm this and establish the orientation of the substituents—the methyl group on the ring and the N-acetate group—as either axial or equatorial. nih.govresearchgate.net This determination is crucial for understanding the molecule's steric profile and potential interactions.
Since "Methyl +/- -methyl-1-piperidineacetate" is a racemic mixture, crystallizing a single enantiomer would be necessary to determine the absolute configuration (R or S) at the chiral center (the methyl-substituted carbon on the piperidine ring). If an enantiopure crystal is analyzed using X-rays of an appropriate wavelength (e.g., Cu Kα radiation), anomalous dispersion effects can be measured. nih.govresearchgate.net The analysis of Bijvoet pairs (reflections h,k,l and -h,-k,-l) allows for the calculation of the Flack parameter, which provides a statistical measure of the correctness of the assigned absolute configuration. A Flack parameter value close to zero for a given stereochemical model confirms the assignment with high confidence. nih.govchem-soc.si
The collected data would be used to generate a detailed crystallographic information file (CIF), containing all the structural parameters.
Illustrative Crystallographic Data Table for a Piperidine Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system. | Monoclinic tandfonline.com |
| Space Group | The symmetry group of the crystal. | P2₁/c tandfonline.com |
| a, b, c (Å) | Unit cell dimensions. | a = 9.57, b = 19.76, c = 11.40 tandfonline.com |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 94.38, γ = 90 tandfonline.com |
| Volume (ų) | Volume of the unit cell. | 2148.9 tandfonline.com |
| Z | Number of molecules per unit cell. | 4 tandfonline.com |
| Flack Parameter | Indicator of absolute stereochemistry. | 0.02(5) |
| Ring Conformation | Puckering state of the piperidine ring. | Chair researchgate.netresearchgate.net |
Computational Chemistry and Molecular Modeling in Methyl Substituted Piperidineacetate Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methyl-substituted piperidineacetates, docking is crucial for understanding how these ligands might interact with biological targets such as receptors and enzymes.
Molecular docking simulations are instrumental in predicting how piperidine (B6355638) derivatives bind to the active sites of proteins. For instance, studies on various piperidine-based compounds have successfully elucidated their binding modes and affinities with different receptors. In one study, novel 4-amino methyl piperidine derivatives were docked into the µ-opioid receptor, a key target for pain management. The simulations revealed that these compounds fit well within the binding pocket, with calculated binding affinities ranging from -8.13 to -13.37 kcal/mol, indicating strong and stable interactions. dntb.gov.ua
Similarly, docking studies of other piperidine derivatives against targets like the sigma-1 receptor (S1R) have shown that these molecules typically adopt a linear arrangement within the binding site. The piperidine nitrogen often acts as a positive ionizable feature interacting with key residues. researchgate.net For a series of piperine (B192125) analogues with ester functionalities, molecular docking was used to predict their binding energies with various FDA-approved anti-bacterial target proteins, demonstrating the utility of this method in the early stages of drug discovery. researchgate.net
The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a critical parameter predicted by docking studies. For example, in a study of piperidine and piperazine-based compounds targeting the S1R, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) exhibited a high affinity with a Ki value of 3.2 nM. researchgate.net Such predictions are vital for ranking potential drug candidates for further experimental validation.
Table 1: Predicted Binding Affinities of Representative Piperidine Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor | -8.13 to -13.37 | Q124, W133, D147, Y148, M151, H297, W318, I322 |
| Piperidine/Piperazine (B1678402) Derivatives | Sigma-1 Receptor | - (Ki = 3.2 nM for lead compound) | Not specified in detail |
Beyond predicting binding affinity, molecular docking provides a detailed picture of the specific interactions between a ligand and its receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these "hotspots" of interaction is crucial for understanding the basis of molecular recognition and for designing more potent and selective ligands.
In the study of 4-amino methyl piperidine derivatives and the µ-opioid receptor, the docking analysis revealed that the compounds were encapsulated within a binding pocket formed by several transmembrane helices. Key interactions were observed with residues such as Gln124, Trp133, Asp147, Tyr148, Met151, His297, Trp318, and Ile322. dntb.gov.ua These residues represent critical hotspots for ligand binding.
For piperidine/piperazine-based S1R ligands, computational studies have highlighted the importance of the piperidine nitrogen atom as a key interacting functionality. researchgate.net The analysis of docking poses often reveals that specific hydrophobic pockets within the receptor's binding site are occupied by different parts of the ligand, guiding further structure-based design. researchgate.net
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic electronic properties of molecules like methyl-substituted piperidineacetates. These methods provide insights into molecular geometry, stability, and reactivity.
DFT calculations are widely used to determine the optimized molecular geometry and various electronic properties of piperidine derivatives. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, DFT studies on piperidine derivatives have been employed to understand their structural and electronic properties. researchgate.net
A study on (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone (MPMPM) and its derivatives used DFT to explore their electronic and nonlinear optical properties. researchgate.net The calculations provided insights into how different functional groups attached to the phenyl ring influence the electronic characteristics of the molecule. rsc.org The molecular electrostatic potential (MEP) analysis, a feature of DFT studies, helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for understanding how the molecule will interact with other molecules. rsc.org
Table 2: DFT-Calculated Properties of a Representative Piperidine Derivative (Note: Data is for (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone (MPMPM) as a representative example)
| Property | Calculated Value |
|---|---|
| Optimized Energy | Not specified |
| Dipole Moment | Not specified |
| Polarizability | Not specified |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
In the study of MPMPM and its derivatives, the HOMO and LUMO energies were calculated to understand their chemical reactivity and kinetic stability. rsc.org The distribution of HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attacks. For piperidyl and pyrrolidinyl chalcones, DFT calculations showed that the HOMO energy levels ranged from -5.14 to -5.18 eV, while the LUMO levels were between -2.55 and -2.70 eV. nih.gov This type of analysis is crucial for predicting how methyl-substituted piperidineacetates might react in a biological system.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Methyl-Substituted Piperidineacetate Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org In the context of methyl-substituted piperidineacetate research, QSAR is instrumental in predicting the biological efficacy of novel derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential. mdpi.com
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for methyl-substituted piperidineacetates involves a systematic approach that begins with the compilation of a dataset of molecules with known biological activities. drugdesign.org These activities are typically expressed as numerical values, such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). mdpi.com The core of QSAR modeling lies in finding a mathematical equation that links the structural features of these molecules to their observed biological responses. researchgate.net
Several statistical methods are employed to develop these predictive models. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity and various molecular descriptors. nih.gov For more complex, non-linear relationships, machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are often utilized. ijnrd.org These methods are capable of modeling intricate patterns within the data, potentially leading to more accurate predictions.
In a hypothetical QSAR study on a series of methyl-substituted piperidineacetate analogs, researchers might explore their inhibitory activity against a specific enzyme. The developed QSAR model could be represented by a regression equation, as shown in the hypothetical data below.
Table 1: Hypothetical QSAR Model for Methyl-Substituted Piperidineacetates
| Model Equation | Statistical Parameter | Value |
|---|---|---|
| pIC50 = 0.85 * LogP - 0.23 * TPSA + 1.54 * HBD_Count + 2.1 | R² | 0.88 |
| q² | 0.75 |
This table illustrates a hypothetical QSAR model where pIC50 (the negative logarithm of the IC50 value) is predicted based on the logarithm of the partition coefficient (LogP), the topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD_Count). The statistical parameters R² (coefficient of determination), q² (cross-validated R²), and SEE (standard error of estimate) indicate the model's predictive power.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. nih.gov These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity, offering valuable guidance for the rational design of new, more potent analogs. mdpi.com
Descriptor Selection and Statistical Validation of QSAR Models
The selection of appropriate molecular descriptors is a critical step in the development of a robust QSAR model. drugdesign.org Descriptors are numerical values that represent various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. ijnrd.org For methyl-substituted piperidineacetates, relevant descriptors might include:
Physicochemical Descriptors: LogP (lipophilicity), molecular weight, and molar refractivity.
Electronic Descriptors: Partial charges on atoms and dipole moment, which influence electrostatic interactions.
Quantum Chemical Descriptors: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity. nih.gov
The process of descriptor selection often involves statistical techniques to identify the most relevant features and avoid issues such as multicollinearity, where descriptors are highly correlated with each other. nih.gov Methods like forward selection, backward elimination, and genetic algorithms are used to choose a subset of descriptors that results in the most predictive model. drugdesign.org
Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive capability. researchgate.net Validation is typically performed using both internal and external methods.
Internal validation techniques assess the model's robustness using the initial dataset. The most common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the excluded compound. The cross-validated R² (q²) is a key metric derived from this process. researchgate.net
External validation involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. researchgate.net The predictive power of the model is then evaluated by comparing the predicted activities with the experimentally determined values for the test set compounds. A high correlation between predicted and experimental activities indicates a reliable and predictive QSAR model. uniroma1.it
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination for the training set. | > 0.6 |
| q² | Cross-validated R² from leave-one-out cross-validation. | > 0.5 |
| R²_pred | Coefficient of determination for the external test set. | > 0.6 |
| RMSE | Root mean square error of prediction for the test set. | As low as possible |
This table outlines key statistical parameters used to validate a QSAR model, along with generally accepted threshold values that indicate a robust and predictive model.
Drug Discovery and Lead Optimization Strategies
High-Throughput Screening (HTS) and Hit Identification in Piperidineacetate Libraries
High-throughput screening (HTS) serves as the initial engine for drug discovery, enabling the rapid assessment of vast and diverse compound libraries to identify "hits" that exhibit a desired biological activity. researchgate.netnih.gov For a target of interest, a library of piperidineacetate analogues would be screened to identify initial active compounds. These libraries can be extensive, with some collections containing over 225,000 diverse molecules. stanford.edu The primary goal of HTS is to filter through a large number of compounds to find those that interact with the biological target in a predefined way. nih.gov
The process involves the miniaturization and automation of assays, allowing for the testing of thousands of compounds in a short period. nih.gov A well-curated compound library is crucial for the success of an HTS campaign. chemdiv.com Such libraries are often designed to encompass a wide range of chemical space, increasing the likelihood of finding novel chemical scaffolds with the desired activity. chemdiv.com For piperidineacetate-based discovery, this would involve a collection of compounds with variations in the piperidine (B6355638) ring substitution and the acetate (B1210297) moiety.
Once initial hits are identified, they undergo a rigorous validation process to eliminate false positives and confirm their activity. This is a critical step to ensure that the subsequent optimization efforts are focused on genuinely active compounds. researchgate.net The quality of the hits identified in HTS directly impacts the trajectory and success of the subsequent lead optimization phases. researchgate.net
Hit-to-Lead and Lead Optimization for Methyl-Substituted Piperidineacetates
Following the identification of validated hits from HTS, the hit-to-lead (H2L) and lead optimization phases commence. This is an iterative process of chemical modification and biological testing aimed at improving the potency, selectivity, and pharmacokinetic properties of the initial hits to generate a lead compound. nih.gov For methyl-substituted piperidineacetates, this process would focus on systematically modifying the chemical structure to enhance its therapeutic potential.
The overarching goal is to transform a promising hit into a preclinical drug candidate with an optimal balance of efficacy, safety, and drug-like properties. nih.gov This involves a multidisciplinary approach, combining medicinal chemistry, in vitro and in vivo pharmacology, and computational modeling.
Rational design is a cornerstone of lead optimization, where an understanding of the structure-activity relationship (SAR) guides the synthesis of new analogues. nih.gov By systematically altering different parts of the methyl-piperidineacetate scaffold, medicinal chemists can probe the key interactions between the compound and its biological target. nih.gov For instance, the position and stereochemistry of the methyl group on the piperidine ring can significantly influence binding affinity and selectivity. nih.gov
The synthesis of a focused library of analogues allows for the exploration of these structural modifications. For example, different regio- and diastereoisomers of methyl-substituted pipecolinates have been synthesized to explore the 3D chemical space of the piperidine ring. rsc.org This approach enables the identification of modifications that lead to improved potency and a more desirable selectivity profile against off-target interactions. The insights gained from these SAR studies are critical for guiding the design of the next generation of more optimized compounds.
Table 1: Key Strategies in Hit-to-Lead and Lead Optimization
| Strategy | Description | Application to Methyl-Substituted Piperidineacetates |
| Rational Analogue Design | Synthesis of derivatives based on Structure-Activity Relationships (SAR) to improve desired properties. | Systematic modification of the methyl group position and the acetate side chain to enhance target potency and selectivity. |
| Fragment-Based Drug Discovery (FBDD) | Screening of small molecular fragments and growing or linking them to build a potent lead. | Utilizing the piperidineacetate core as a fragment and elaborating its structure to improve binding affinity. |
| In Silico Approaches | Use of computational tools like virtual screening and de novo design to predict and prioritize promising analogues. | Virtually screening libraries of piperidineacetate derivatives and designing novel structures with improved predicted activity. |
Fragment-based drug discovery (FBDD) offers an alternative and complementary approach to HTS for identifying and developing lead compounds. nih.govnih.gov FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to the target, albeit often with low affinity. nih.gov The piperidine scaffold is a common motif found in many FBDD libraries due to its favorable properties. arizona.edu
Once a fragment hit is identified, its binding mode is typically determined using biophysical techniques such as X-ray crystallography. This structural information then guides the optimization process, which can involve "growing" the fragment by adding new chemical functionalities to improve its interactions with the target, or "linking" multiple fragments that bind to adjacent sites. nih.gov For a piperidineacetate series, the core scaffold could be considered a fragment, and medicinal chemists would explore ways to elaborate upon this structure to enhance its binding affinity and potency. rsc.org
In silico or computational methods play a pivotal role in modern lead optimization by accelerating the design-synthesize-test cycle. nih.gov Virtual screening, for example, involves the use of computer algorithms to screen large virtual libraries of compounds against a 3D model of the biological target. nih.gov This allows for the prioritization of compounds for synthesis and testing, saving time and resources.
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for the target. nih.gov These computer-generated structures can then be synthesized and evaluated experimentally. For methyl-substituted piperidineacetates, these in silico tools can be used to explore a vast chemical space and identify novel analogues with potentially superior properties before committing to their chemical synthesis.
Structure-Based Drug Design (SBDD) Applications in Piperidineacetate Development
Structure-based drug design (SBDD) is a powerful paradigm in drug discovery that relies on the three-dimensional structural information of the biological target, typically a protein. youtube.com By understanding the precise atomic-level interactions between a ligand and its target, researchers can rationally design molecules with improved binding affinity and selectivity. nih.govyoutube.com
The process begins with the determination of the 3D structure of the target protein, often in complex with an initial hit or lead compound, using techniques like X-ray crystallography. youtube.com This provides a detailed map of the binding site, highlighting key amino acid residues involved in the interaction. nih.gov This information is then used to guide the design of new piperidineacetate analogues that can form more optimal interactions, such as additional hydrogen bonds or hydrophobic contacts, leading to enhanced potency. SBDD is an iterative process, where the structures of newly designed compounds bound to the target are determined to further refine the design strategy. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl I+/--methyl-1-piperidineacetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a retrosynthetic analysis to identify precursor molecules (e.g., piperidine derivatives and acetates). Use kinetic studies to evaluate temperature, solvent polarity, and catalyst effects on yield and stereochemistry. For example, methanol as a solvent may enhance esterification efficiency, while palladium-based catalysts could improve selectivity. Monitor purity via HPLC or GC-MS, and validate reproducibility across ≥3 independent trials .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Combine complementary methods:
- NMR : Prioritize -NMR to confirm ester carbonyl and piperidine ring geometry.
- IR : Validate ester C=O stretching (~1740 cm) and amine N-H peaks.
- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns from impurities.
- If discrepancies arise (e.g., unexpected splitting in -NMR), re-examine sample preparation (e.g., residual solvents) or employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How can researchers design a robust literature review to identify gaps in the pharmacological profiling of this compound?
- Methodological Answer : Apply the PICOT framework to structure the review:
- Population : Target receptors or enzymes (e.g., acetylcholine esterase).
- Intervention : Compare in vitro vs. in vivo efficacy.
- Comparison : Benchmark against structurally similar piperidine derivatives.
- Outcome : Measure binding affinity (IC) or metabolic stability.
- Time : Assess acute vs. chronic exposure effects.
Use databases like PubMed and SciFinder, filtering by study type (e.g., RCTs, mechanistic studies) and publication date (last 10 years). Highlight contradictions in reported bioactivity for further investigation .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on the stereochemical stability of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model energy barriers for stereoisomer interconversion. Compare predicted NMR chemical shifts (via GIAO method) with experimental data to validate configurations. If discrepancies persist (e.g., unexpected diastereomer ratios), conduct variable-temperature NMR to probe dynamic equilibria .
Q. What experimental strategies are recommended to address low reproducibility in synthetic yields across laboratories?
- Methodological Answer :
- Standardization : Publish detailed protocols with exact equipment specifications (e.g., reflux condenser type, stirring rate).
- Controlled Reagents : Source reagents from ≥3 suppliers to rule out batch-specific impurities.
- Cross-Lab Validation : Collaborate with independent labs to replicate key steps (e.g., crystallization). Use statistical tools (e.g., ANOVA) to quantify inter-lab variance .
Q. How should researchers design mixed-methods studies to investigate the mechanistic interplay between this compound’s structure and bioactivity?
- Methodological Answer : Integrate quantitative (e.g., SAR analysis, molecular docking) and qualitative (e.g., crystallography, in silico ADMET profiling) approaches. For example:
- Phase 1 : Use X-ray crystallography to resolve 3D structure-receptor interactions.
- Phase 2 : Validate findings via mutagenesis assays (e.g., alanine scanning).
- Phase 3 : Apply machine learning to predict off-target effects.
Ensure transparency by pre-registering hypotheses and using triangulation to reconcile divergent results .
Q. What are the best practices for resolving conflicting in vivo toxicity data for this compound?
- Methodological Answer : Conduct a systematic review following PRISMA guidelines:
- Eligibility Criteria : Include studies with standardized dosing (mg/kg) and species (e.g., Sprague-Dawley rats).
- Risk of Bias : Assess using SYRCLE’s tool for animal studies.
- Meta-Analysis : Pool data on hepatotoxicity markers (e.g., ALT, AST) and apply random-effects models to account for heterogeneity. If outliers exist, re-analyze raw data or contact original authors for clarification .
Data Presentation and Reporting
- Tables : Include reaction optimization data (e.g., Table 1: Solvent vs. Yield), spectral validation metrics (Table 2: Experimental vs. Calculated NMR Shifts), and toxicity endpoints (Table 3: LD Across Studies).
- Figures : Use molecular docking diagrams, synthetic pathways, and meta-analysis forest plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
